2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . This compound is known for its high purity, typically at least 95%, making it valuable for advanced research and development projects . It is a pyrimidine derivative, which places it within a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the cyclobutyl and methylamino groups: This step involves the substitution reactions where suitable reagents introduce the cyclobutyl and methylamino groups onto the pyrimidine ring.
Oxidation and formation of the carbaldehyde group: The final step involves the oxidation of the intermediate compound to introduce the carbaldehyde group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antitrypanosomal and antiplasmodial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For example, pyrimidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Cyclobutyl derivatives: Compounds containing the cyclobutyl group are known for their stability and unique chemical properties.
Uniqueness
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the combination of the cyclobutyl and methylamino groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3 |
InChI Key |
NYVJTGLQSPZHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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